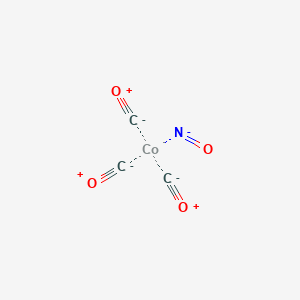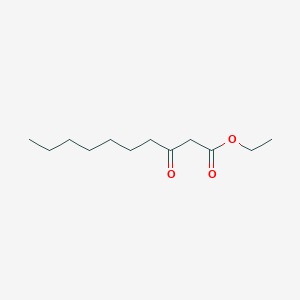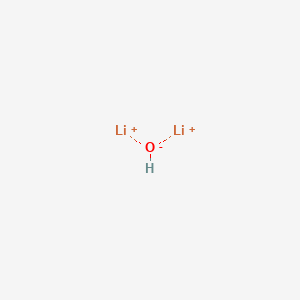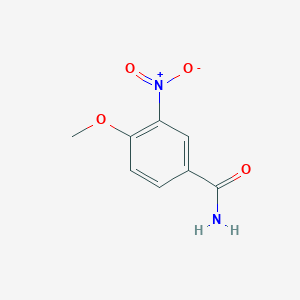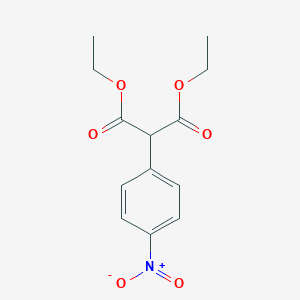
2-(4-硝基苯基)丙二酸二乙酯
概述
描述
银杏毒素,也称为4'-O-甲基吡哆醇,是一种天然存在于银杏树种子和叶片中的神经毒素。银杏毒素在结构上与维生素B6(吡哆醇)相关,是一种可以诱发癫痫发作的抗维生素。它在传统医学中被用于多种目的,包括改善记忆力、脑代谢和血流,以及治疗神经疾病 .
科学研究应用
银杏毒素有几个科学研究应用,包括:
化学: 用作研究吡哆醇衍生物反应性的模型化合物。
生物学: 研究其对神经元活动的影响及其在诱发癫痫发作中可能的作用。
医学: 研究其在治疗神经疾病和改善认知功能方面的潜在治疗应用。
准备方法
合成路线和反应条件: 银杏毒素可以通过3,5'-O-二苄基吡哆醇的区域选择性4'-O-烷基化和4'-O-氯化合成。关键中间体,O-二苄基吡哆醇,通过四步反应制备,产率合理。这种合成路线能够方便灵活地制备多种4'-取代的吡哆醇衍生物 .
工业生产方法: 银杏毒素的工业生产通常涉及从银杏种子和叶片中提取该化合物。种子通常被煮沸或烘烤以减少银杏毒素的毒性,将其溶解到水中。通过将种子储存在低温下,可以进一步降低银杏毒素的含量 .
化学反应分析
反应类型: 银杏毒素会发生各种化学反应,包括:
氧化: 银杏毒素可以被氧化形成各种衍生物。
还原: 还原反应可以改变银杏毒素的官能团。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应中使用卤代烷和氯化剂等试剂.
主要形成的产物: 从这些反应中形成的主要产物包括各种4'-取代的吡哆醇衍生物,它们具有多种生物活性 .
作用机制
银杏毒素通过干扰吡哆醛激酶的活性来发挥作用,吡哆醛激酶是参与维生素B6代谢的酶。通过抑制吡哆醛激酶,银杏毒素会破坏吡哆醛5'-磷酸的合成,吡哆醛5'-磷酸是脑中各种酶发挥功能所必需的辅酶。这种破坏会导致神经元兴奋性和癫痫发作的诱发 .
类似化合物:
吡哆醇(维生素B6): 结构上与银杏毒素相似,但其功能是维生素而不是神经毒素。
吡哆醛: 维生素B6的另一种形式,参与各种生化活动。
吡哆胺: 维生素B6的一种形式,也在生化过程中发挥作用.
银杏毒素的独特性: 银杏毒素因其抗维生素特性及其诱发癫痫发作的能力而独一无二。与维生素B6的其他形式不同,银杏毒素是一种神经毒素,并因其各种治疗作用而被用于传统医学 .
相似化合物的比较
Pyridoxine (Vitamin B6): Structurally similar to ginkgotoxin but functions as a vitamin rather than a neurotoxin.
Pyridoxal: Another form of vitamin B6 involved in various biochemical activities.
Pyridoxamine: A form of vitamin B6 that also plays a role in biochemical processes.
Uniqueness of Ginkgotoxin: Ginkgotoxin is unique due to its antivitamin properties and its ability to induce epileptic seizures. Unlike other forms of vitamin B6, ginkgotoxin acts as a neurotoxin and has been used in traditional medicine for its various therapeutic effects .
属性
IUPAC Name |
diethyl 2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDYQVTRGDDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446566 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10565-13-6 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of Diethyl 2-(4-nitrophenyl)malonate as revealed by the study?
A1: The study reveals that Diethyl 2-(4-nitrophenyl)malonate molecules arrange themselves into a chain-like structure through hydrogen bonding. Specifically, two C—H⋯O hydrogen bonds link the molecules, forming a repeating pattern of rings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
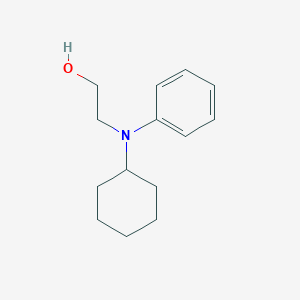
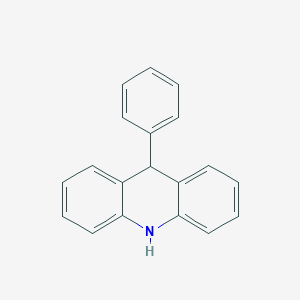
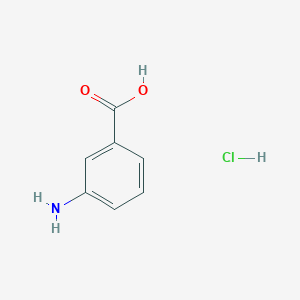
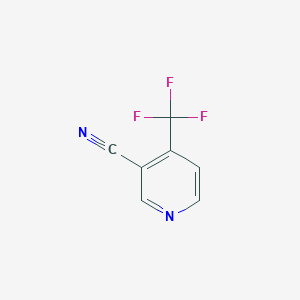
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)

